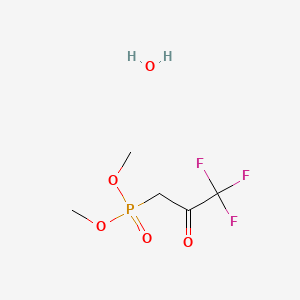![molecular formula C17H24N2O4Pt B6288602 cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) CAS No. 2489429-98-1](/img/structure/B6288602.png)
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II): is a platinum-based compound with the molecular formula C17H24N2O4Pt and a molecular weight of 515.5 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) typically involves the reaction of 1,2-diaminodiamantane with oxalic acid in the presence of a platinum precursor such as potassium tetrachloroplatinate(II) . The reaction is carried out under controlled conditions to ensure the formation of the desired cis-isomer.
Industrial Production Methods: While specific industrial production methods for cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The platinum center can undergo ligand exchange reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the platinum center.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and under mild conditions.
Oxidation and Reduction Reactions: Reagents such as and are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other platinum complexes.
Biology: Investigated for its interactions with biological molecules, particularly DNA.
Medicine: Explored for its anticancer properties, similar to other platinum-based drugs like cisplatin and oxaliplatin
Mechanism of Action
The mechanism of action of cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) involves its interaction with DNA, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately inducing cell death. The compound targets the guanine bases in DNA, forming intrastrand and interstrand cross-links that disrupt the DNA structure .
Comparison with Similar Compounds
- Cisplatin (cis-diamminedichloroplatinum(II))
- Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II))
- Oxaliplatin (trans-R,R-cyclohexane-(1,2-diamine)oxalatoplatinum(II))
Comparison:
- Cisplatin: Known for its high efficacy but also significant side effects.
- Carboplatin: Offers a better side effect profile compared to cisplatin but with slightly reduced efficacy.
- Oxaliplatin: Similar to cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) in terms of forming DNA cross-links, but with a different ligand structure that may influence its activity and side effect profile .
cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II) stands out due to its unique 1,2-diaminodiamantane ligand, which may offer distinct advantages in terms of stability and reactivity.
Properties
IUPAC Name |
(2-azanidyl-1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)azanide;2-methoxy-2-oxoacetic acid;platinum(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.C3H4O4.Pt/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7;1-7-3(6)2(4)5;/h7-12,15-16H,1-6H2;1H3,(H,4,5);/q-2;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIZOKXNCGNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)O.C1C2CC3C4C1C5CC(C4)CC3(C5(C2)[NH-])[NH-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4Pt |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
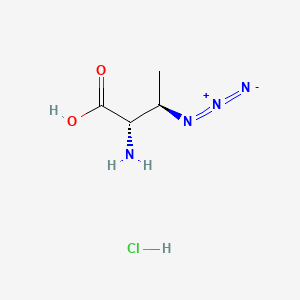
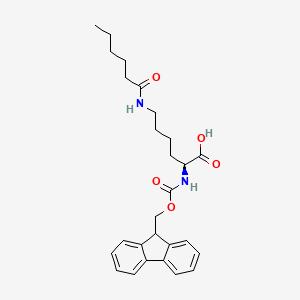
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
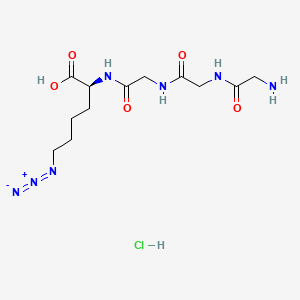
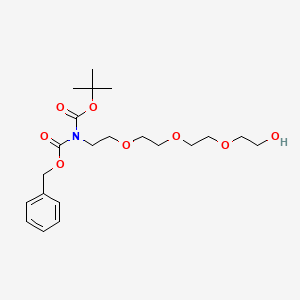
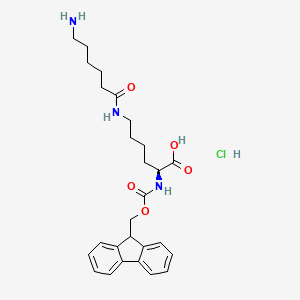
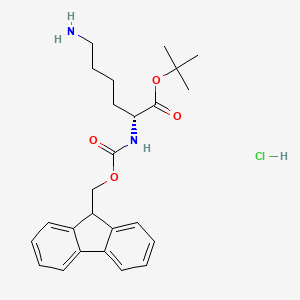

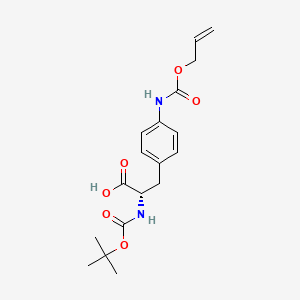

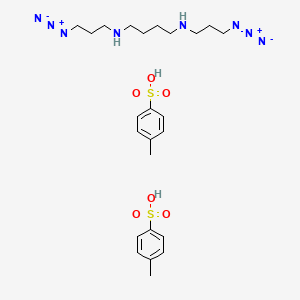

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
